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molecular formula C8H7ClF3N B1322262 (2-Chloro-4-(trifluoromethyl)phenyl)methanamine CAS No. 581813-20-9

(2-Chloro-4-(trifluoromethyl)phenyl)methanamine

Cat. No. B1322262
M. Wt: 209.59 g/mol
InChI Key: ODSDBUOMHSEMBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07351719B2

Procedure details

A suspension of 1.000 g (4.865 mmol) 2-chloro-4-trifluoromethyl-benzonitrile and 100 mg Raney nickel in conc. methanolic ammonia was hydrogenated for 20 h at RT and 3 bar. The catalyst was filtered off and the filtrate was evaporated down i. vac.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5]>[Ni].N>[Cl:1][C:2]1[CH:9]=[C:8]([C:10]([F:11])([F:12])[F:13])[CH:7]=[CH:6][C:3]=1[CH2:4][NH2:5]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C(C#N)C=CC(=C1)C(F)(F)F
Name
Quantity
100 mg
Type
catalyst
Smiles
[Ni]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated down i

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
ClC1=C(CN)C=CC(=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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